molecular formula C5H7BrN4O B2719905 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide CAS No. 1001500-63-5

2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2719905
CAS RN: 1001500-63-5
M. Wt: 219.042
InChI Key: AYSGIDVQQCCAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Agents Synthesis : A study by Bonde and Gaikwad (2004) focused on synthesizing a series of compounds using a pyrazine ring, including derivatives of 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide, which showed significant antibacterial and antimycobacterial activity against various microbial strains, highlighting the compound's utility in developing antimicrobial agents. The synthesized compounds were found to be potent against strains such as E. coli, S. typhi, S. aureus, B. subtilis, and Mycobacterium tuberculosis, with minimal toxicity observed up to a dose level of 250 microg/mL (Bonde & Gaikwad, 2004).

Antioxidant and Free Radical Scavenging Activity

  • Antioxidant Activity Studies : Karrouchi et al. (2019) synthesized novel 3,5-dimethyl-1H-pyrazole derivatives containing hydrazine from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, demonstrating their in vitro antioxidant activities. Compound 4k, in particular, showed significant potential radical scavenging capacity, indicating the usefulness of this chemical framework in creating compounds with high antioxidant activity (Karrouchi et al., 2019).

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . The exact nature of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Result of Action

It is suggested that the compound may have some antipromastigote activity

properties

IUPAC Name

2-(4-bromopyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,7H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSGIDVQQCCAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.